4-(Oxazol-2-yl)benzenesulfonyl chloride
Description
Properties
Molecular Formula |
C9H6ClNO3S |
|---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H |
InChI Key |
JBUYBQJKRNHOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Sulfonyl Chloride Formation
The traditional approach to synthesizing 4-(oxazol-2-yl)benzenesulfonyl chloride involves introducing the sulfonyl chloride group onto a benzene ring already bearing an oxazole substituent at the para position. This is typically achieved by chlorosulfonation of the corresponding 4-(oxazol-2-yl)benzene derivative.
- Starting Material: 4-(Oxazol-2-yl)benzene or its sulfonic acid/sulfonate precursor.
- Reagents: Chlorosulfonic acid (ClSO3H) or phosphorus pentachloride (PCl5).
- Conditions: Controlled temperature (0–50°C) to prevent decomposition, under inert atmosphere.
- Mechanism: Electrophilic aromatic substitution introduces the sulfonyl chloride group at the para position relative to the oxazole ring.
- Outcome: Formation of this compound with moderate to high yield.
This method is widely used due to the commercial availability of starting materials and straightforward reaction conditions.
Cyclization Using Tosylmethylisocyanides (TosMICs)
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorosulfonation | 4-(Oxazol-2-yl)benzene | Chlorosulfonic acid or PCl5 | 0–50°C, inert atmosphere | Moderate to High | Straightforward, commercially available materials | Requires careful temperature control |
| TosMIC Cyclization + Sulfonylation | Benzaldehyde derivatives | TosMIC, base, sulfonylation reagents | Basic conditions, controlled temp | High (industrial scale) | One-pot oxazole formation and sulfonylation | Multi-step, requires purification |
| POCl3-Mediated Cyclization | 4-(2-acetylhydrazine-1-carbonyl)benzenesulfonamide | Phosphorus oxychloride | 80°C, 4–5 h | ~66% | Combined cyclization and chlorination | Uses excess POCl3, corrosive reagents |
| Benzyl Chloride Route (Patent) | o-Aminophenol, 4-(chloromethyl)benzoic acid | Triethyl phosphite | 100–170°C | High | Specific, scalable | Multi-step, high temperature |
| Hydrolysis | This compound | Water | Boiling, several hours | Moderate | Produces sulfonic acid derivatives | Not direct synthesis of sulfonyl chloride |
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Scientific Research Applications
4-(Oxazol-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Oxazol-2-yl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify existing structures. The oxazole ring may also participate in interactions, although its role is more structural than reactive .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Similar Compounds
Structural and Reactivity Comparisons
- Heterocycle Influence: The oxazole ring in the target compound (electron-withdrawing) enhances electrophilicity at the sulfonyl chloride group compared to pyrazole analogs (electron-rich due to N-H tautomerism) . This makes this compound more reactive in nucleophilic substitutions. Pyrimidine-substituted analogs (e.g., CAS 919836-53-6) introduce additional hydrogen-bonding sites via the amino and chloro groups, broadening utility in medicinal chemistry .
Steric Effects :
Physicochemical Properties
- Boiling Points: The target compound’s boiling point (372°C) is notably higher than pyrazole derivatives (e.g., ~300–350°C estimated for CAS 912569-59-6), attributed to stronger dipole-dipole interactions from the oxazole ring .
- Hydrophobicity : Fluorinated analogs (e.g., perfluorooctyl derivatives in ) exhibit extreme hydrophobicity (XLogP > 4), whereas this compound has moderate lipophilicity (XLogP = 2) .
Research Findings and Trends
- Synthetic Efficiency: The target compound is typically synthesized via direct chlorosulfonation of 4-(Oxazol-2-yl)benzene precursors, achieving yields >80% under optimized conditions, comparable to 4-(Acetylamino)benzenesulfonyl chloride (85% yield in ) .
- Toxicity Profiles : Oxazole derivatives generally exhibit lower cytotoxicity than pyrimidine or fluorinated analogs, making them preferable in early-stage drug development .
Biological Activity
4-(Oxazol-2-yl)benzenesulfonyl chloride is a chemical compound notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase II (CA II). This enzyme plays a crucial role in various physiological processes, including pH regulation and fluid balance in biological systems. The inhibition of CA II has therapeutic implications, especially in treating conditions such as glaucoma and other fluid imbalance-related diseases.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonyl chloride group attached to a benzene ring, which is further substituted with an oxazole ring. Its reactivity is primarily attributed to the sulfonyl chloride functional group, allowing it to undergo nucleophilic substitution reactions essential for synthesizing various biologically active compounds.
Inhibition of Carbonic Anhydrase II
Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase isoforms. The inhibition mechanism involves the interaction of the compound with the enzyme's active site, leading to decreased enzyme activity. This property is particularly relevant in the context of glaucoma treatment, where reducing intraocular fluid secretion can alleviate pressure within the eye.
Table 1: Comparison of Carbonic Anhydrase Inhibitors
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | Inhibits CA II | Glaucoma |
| Dorzolamide | Inhibits CA II | Glaucoma |
| Brinzolamide | Inhibits CA II | Glaucoma |
Pharmacokinetic Studies
A study conducted on Wistar rats and Chinchilla rabbits evaluated the pharmacokinetics of this compound. The compound was administered as a 1% suspension via intraperitoneal injection, with blood and urine samples collected at various intervals for analysis. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) was employed to identify metabolites, revealing significant biotransformation products such as N-hydroxy derivatives.
Figure 1: HPLC Chromatograms of Plasma Samples
- A : Before drug administration
- B : 2 hours post-administration
- C : Metabolite identification
Efficacy Against Glaucoma
In preclinical trials, the compound demonstrated efficacy in reducing intraocular pressure in animal models. The selective inhibition of CA II led to decreased aqueous humor production, supporting its potential as a therapeutic agent for glaucoma management.
Synthesis and Reactivity
The synthesis of this compound typically involves several key steps, including:
- Formation of the oxazole ring.
- Attachment of the sulfonyl chloride group to the benzene ring.
- Purification and characterization using spectroscopic methods.
The compound's unique substitution pattern enhances its reactivity and specificity as an inhibitor compared to structurally similar compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(Oxazol-2-yl)benzenesulfonyl chloride, and how do reaction conditions impact yield?
Answer:
The compound can be synthesized via sulfonation of oxazole-containing precursors using chlorosulfonic acid or thionyl chloride derivatives. For example, in a validated protocol ( ), oxalyl chloride and catalytic DMF in anhydrous dichloromethane (DCM) at 0°C produced high-purity sulfonyl chloride intermediates. Reaction temperature, solvent choice (e.g., DCM vs. THF), and stoichiometric ratios of chlorinating agents critically influence yield. Post-synthesis purification via column chromatography (silica gel, petroleum ether:DCM gradients) is essential to remove unreacted starting materials.
Advanced: How does the oxazole ring’s electronic nature modulate the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Answer:
The electron-withdrawing oxazole ring (logP = 2, ) enhances the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic attack by amines or alcohols. Computational studies (e.g., density functional theory) can quantify this effect by analyzing partial charges and frontier molecular orbitals. Experimentally, kinetic studies comparing reaction rates with non-oxazole analogs (e.g., benzene sulfonyl chloride) demonstrate a 2–3× increase in reactivity, corroborating the electronic activation.
Basic: What analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons) and sulfonyl group (δ 7.5–7.8 ppm for para-substituted benzene).
- Mass Spectrometry : High-resolution MS (Exact Mass: 242.9757 Da, ) validates molecular composition.
- HPLC : Reverse-phase C18 columns (MeCN:H2O gradients) assess purity (>95% by area normalization).
- Elemental Analysis : Matches calculated C, H, N, S, and Cl percentages.
Advanced: What strategies prevent hydrolysis of the sulfonyl chloride group during storage and experimental use?
Answer:
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to avoid moisture and light exposure.
- Solvent Selection : Use anhydrous DCM or THF for reactions; pre-dry solvents with molecular sieves.
- Workup : Quench reactions rapidly with dry bases (e.g., triethylamine) to trap liberated HCl.
- Handling : Follow OSHA guidelines ( ) for PPE (impervious gloves, sealed goggles) to minimize moisture ingress.
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Acid-resistant gloves (e.g., nitrile), full-face shields, and lab coats ( ).
- Ventilation : Use fume hoods for all manipulations to avoid inhalation of corrosive vapors.
- First Aid : Immediate rinsing with water (15+ minutes for eye/skin contact; ).
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
Advanced: How can computational modeling predict this compound’s behavior in catalytic or biological systems?
Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using the compound’s polar surface area (68.6 Ų, ) to assess binding affinity.
- DFT Calculations : Predict regioselectivity in reactions by analyzing electrostatic potential maps and Fukui indices.
- MD Simulations : Study solvation dynamics in aqueous/organic mixtures using logP (2.0) and hydrogen-bond acceptor count (4).
Basic: What are the solubility profiles of this compound in common solvents?
Answer:
- High Solubility : Dichloromethane, DMF, DMSO (due to moderate polarity; logP = 2).
- Low Solubility : Water, hexane (hydrophobic oxazole and sulfonyl groups limit aqueous compatibility).
- Precipitation Control : Add co-solvents (e.g., 10% MeOH in DCM) to maintain solubility during reactions.
Advanced: What competing pathways occur during amide coupling reactions involving this sulfonyl chloride?
Answer:
- Primary Pathway : Nucleophilic substitution with amines (e.g., primary/secondary amines) to form sulfonamides.
- Competing Hydrolysis : Water traces generate benzenesulfonic acid, reducing yield. Mitigate by using molecular sieves or anhydrous conditions ( ).
- Side Reactions : Over-chlorination (avoid excess chlorinating agents) or oxazole ring decomposition under strong acids/bases. Monitor via TLC (Rf ~0.4 in 1:1 EtOAc:Hexane).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
